molecular formula C7H9N3O3 B1315616 Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate CAS No. 95080-92-5

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate

Cat. No. B1315616
CAS RN: 95080-92-5
M. Wt: 183.16 g/mol
InChI Key: PKCGPWVDIRYRLZ-TWGQIWQCSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known as 1, 3-diazole and shows both acidic and basic properties . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate serves as a precursor for a variety of chemical transformations, contributing significantly to synthetic chemistry. For instance, it has been utilized in the synthesis of optically active 1H-imidazole 3-oxides, which can further undergo transformations into 2,3-dihydro-1H-imidazole-2-thione derivatives or optically active bis(imidazolyl)propanoates. These compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Jasiński et al., 2008). Moreover, the compound has been involved in reactions leading to the formation of 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones, showcasing its versatility in creating heterocyclic structures with potential pharmacological activities (Nikolaenkova et al., 2020).

Catalysis and Green Chemistry Applications

In green chemistry, this compound has been explored as a catalyst or component in catalytic systems. For example, the use of ionic liquids derived from imidazole for the synthesis of trisubstituted imidazoles under ultrasonic irradiation highlights its role in promoting environmentally friendly reactions (Zang et al., 2010). This approach offers advantages such as avoiding harmful catalysts and high yields at room temperature.

Biological Activity and Pharmaceutical Chemistry

This compound and its derivatives have been evaluated for various biological activities. Research has led to the synthesis of new compounds derived from 1H-imidazole, which were tested for their antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Al-badrany et al., 2019). Furthermore, derivatives of this compound have shown effects on brain rhythmogenesis and possess fungicidal, antimicrobial, and antiarrhythmic properties, underscoring their significance in medicinal chemistry and pharmaceutical research (Anisimova et al., 2011).

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a promising area for the development of new drugs . There is a great importance of heterocyclic ring-containing drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate involves the reaction of ethyl glycinate with hydroxylamine hydrochloride to form ethyl (hydroxyimino)acetate, which is then reacted with 1H-imidazole-1-carboxaldehyde to form Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate.", "Starting Materials": [ "Ethyl glycinate", "Hydroxylamine hydrochloride", "1H-imidazole-1-carboxaldehyde" ], "Reaction": [ "Step 1: Ethyl glycinate is reacted with hydroxylamine hydrochloride in the presence of sodium carbonate to form ethyl (hydroxyimino)acetate.", "Step 2: Ethyl (hydroxyimino)acetate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of acetic acid to form Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS RN

95080-92-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-imidazol-1-ylacetate

InChI

InChI=1S/C7H9N3O3/c1-2-13-7(11)6(9-12)10-4-3-8-5-10/h3-5,12H,2H2,1H3/b9-6-

InChI Key

PKCGPWVDIRYRLZ-TWGQIWQCSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/N1C=CN=C1

SMILES

CCOC(=O)C(=NO)N1C=CN=C1

Canonical SMILES

CCOC(=O)C(=NO)N1C=CN=C1

Origin of Product

United States

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